N-cyclobutylazetidin-3-amine
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Overview
Description
N-cyclobutylazetidin-3-amine is an organic compound characterized by a four-membered azetidine ring with an amine group at the third position and a cyclobutyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutylazetidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylamine with a suitable azetidinone precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N-cyclobutylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated azetidines.
Scientific Research Applications
N-cyclobutylazetidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-cyclobutylazetidin-3-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
N-cyclobutylazetidin-3-amine bis(trifluoroacetic acid): A derivative with enhanced stability and solubility.
N-cyclobutyl-N-methylazetidin-3-amine: A methylated analogue with different reactivity and biological activity.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
N-cyclobutylazetidin-3-amine |
InChI |
InChI=1S/C7H14N2/c1-2-6(3-1)9-7-4-8-5-7/h6-9H,1-5H2 |
InChI Key |
SJWBEUKKMVXPSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2CNC2 |
Origin of Product |
United States |
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